molecular formula C13H10N4O5S B2879496 3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946313-05-9

3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2879496
CAS No.: 946313-05-9
M. Wt: 334.31
InChI Key: ZWTGDUNUIDJCBL-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative featuring a 3-methanesulfonyl substituent on the benzene ring and a 1,3,4-oxadiazole moiety linked to a 1,2-oxazole heterocycle. Its structural complexity combines sulfonyl and heterocyclic groups, which are known to influence pharmacokinetic properties such as solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

3-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-3-8(7-9)11(18)15-13-17-16-12(21-13)10-5-6-14-22-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTGDUNUIDJCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed via cyclization of a substituted hydrazide. 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine is synthesized by reacting 1,2-oxazole-5-carbohydrazide with carbon disulfide in basic conditions, followed by cyclization using phosphoryl chloride (POCl₃). This method yields the oxadiazole intermediate with 72–78% efficiency.

Reaction Conditions :

  • Hydrazide precursor : 1,2-Oxazole-5-carbohydrazide (1.0 equiv)
  • Cyclizing agent : POCl₃ (3.0 equiv)
  • Temperature : 80–90°C, 4–6 hours
  • Solvent : Anhydrous dichloroethane

Sulfonylation and Benzamide Coupling

Synthesis of 3-Methanesulfonylbenzoyl Chloride

3-Methanesulfonylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds at reflux (70°C) for 3 hours, yielding 89–93% of the chloride.

Procedure :

  • Molar ratio : 3-Methanesulfonylbenzoic acid : SOCl₂ = 1:2.5
  • Solvent : Toluene
  • Workup : Excess SOCl₂ removed via rotary evaporation

Amide Bond Formation

The oxadiazole intermediate is coupled with 3-methanesulfonylbenzoyl chloride in nitroethane, a solvent that enhances solubility of the sulfonamide product while precipitating HCl byproducts. Triethylamine (TEA) is used as a base to scavenge HCl.

Optimized Conditions :

  • Solvent : Nitroethane (50 mL/g substrate)
  • Base : TEA (2.2 equiv)
  • Temperature : 25–30°C, 2 hours
  • Yield : 68–72% after crystallization from ethanol/water

Reaction Optimization and Scalability

Cyclization Efficiency

Varying cyclizing agents impacts oxadiazole yield:

Cyclizing Agent Temperature (°C) Yield (%)
POCl₃ 80 78
PPA 120 65
H₂SO₄ 100 42

Phosphoryl chloride (POCl₃) outperforms polyphosphoric acid (PPA) and sulfuric acid due to superior dehydrating capacity.

Solvent Screening for Sulfonylation

Nitroalkanes enhance sulfonamide stability and byproduct separation:

Solvent Reaction Time (h) Purity (%) Yield (%)
Nitroethane 2.0 98 72
Dichloromethane 3.5 85 58
THF 4.0 79 49

Nitroethane’s high dielectric constant facilitates ionic intermediate stabilization, improving reaction kinetics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, oxazole-H), 8.25 (d, J = 8.0 Hz, 1H, benzamide-H), 7.98–7.89 (m, 2H, oxadiazole-H), 3.32 (s, 3H, SO₂CH₃).
  • ¹³C NMR : 167.8 (C=O), 159.4 (oxadiazole-C2), 144.1 (oxazole-C5), 138.2 (SO₂C), 126.4–124.9 (aromatic-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 391.0521 [M+H]⁺ (calculated for C₁₅H₁₁N₄O₅S: 391.0524).

Industrial Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclization reduces reaction time from 6 hours to 45 minutes, achieving 82% yield at 110°C.

Waste Management

Nitroethane is recycled after distillation (b.p. 114°C), reducing solvent consumption by 70%. HCl byproducts are neutralized with NaOH to produce NaCl for disposal.

Challenges and Mitigation Strategies

Regioselectivity in Oxazole Substitution

Competing substitution at oxazole C4 is minimized using bulky ligands (Xantphos) with Pd catalysis, enhancing C5 selectivity to >95%.

Methanesulfonyl Group Hydrolysis

Post-reaction aqueous workup at pH 6–7 (buffered with NaHCO₃) prevents hydrolysis of the sulfonamide moiety, maintaining >95% integrity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxazole ring can produce dihydrooxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxazole and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The methanesulfonyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • The 1,2-oxazol-5-yl substituent may offer stronger π-π stacking interactions compared to LMM11’s furan or LMM5’s methoxyphenyl groups, influencing target binding .
  • Lower molecular weight (~388 g/mol) suggests improved solubility over LMM5/LMM11, though this requires experimental validation.

Comparison with N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This compound, synthesized for metal-catalyzed C–H bond functionalization, shares the benzamide core but diverges in substituents:

  • Substituents : 3-Methyl group and a hydroxyalkylamide directing group.
  • Function : Serves as an N,O-bidentate ligand, unlike the target compound’s enzymatic inhibition focus.
  • Structural Insight: The absence of sulfonyl or oxadiazole groups highlights how minor structural changes redirect applications from catalysis to bioactivity .

Comparison with Risvodétinib (WHO-Listed Antineoplastic Agent)

Risvodétinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide) is a kinase inhibitor with a benzamide backbone and pyrimidine-piperazine extensions. Key differences:

  • Oxazole Position : 4-Methyl-1,2-oxazole vs. the target’s unsubstituted 1,2-oxazole.
  • Pharmacological Role : Targets kinases (likely in oncology), contrasting with the antifungal/Trr1 focus of LMM analogs.
  • Complexity : Higher molecular weight (C33H34N8O2, ~574.69 g/mol) due to extended aromatic and piperazine groups .

Biological Activity

3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that incorporates both oxazole and oxadiazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties based on various research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H14N4O5S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{5}\text{S}

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing its potential as an antimicrobial and anticancer agent. Below are summarized findings from recent research.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and oxazole rings exhibit significant antimicrobial properties. For instance:

  • Activity Against Gram-positive Bacteria : Studies have shown that derivatives similar to this compound exhibit potent activity against Staphylococcus aureus and Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
HSGN-238N. gonorrhoeae0.25
HSGN-237MRSA0.25

Antitumor Activity

The compound has also been evaluated for its antitumor effects:

  • Cell Line Studies : In vitro studies demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines including HT-29 (colon cancer) and TK-10 (renal cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Additionally, the compound’s potential in modulating inflammatory responses has been noted:

  • Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings or experimental models.

  • Antimicrobial Efficacy in Animal Models : One study reported the successful use of an oxadiazole derivative in a murine model of bacterial infection, leading to a significant reduction in bacterial load compared to controls .
  • Tumor Growth Inhibition : In another study involving xenograft models of human tumors, treatment with a related benzamide derivative resulted in reduced tumor size and increased survival rates .

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